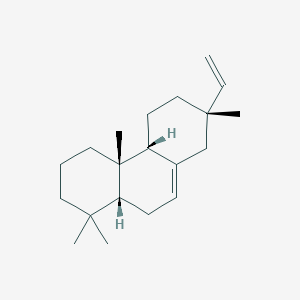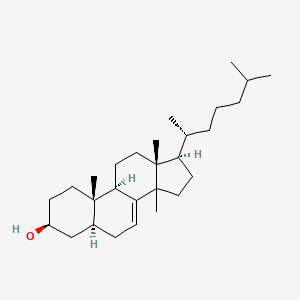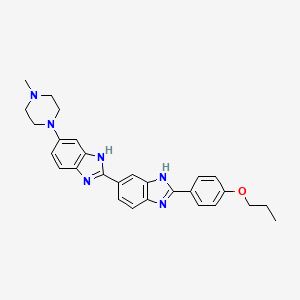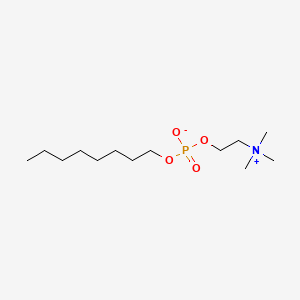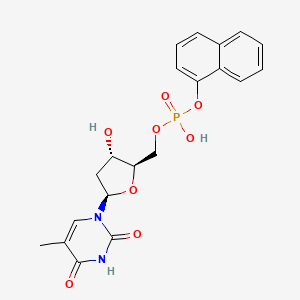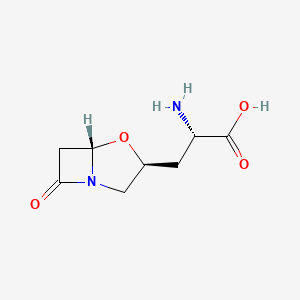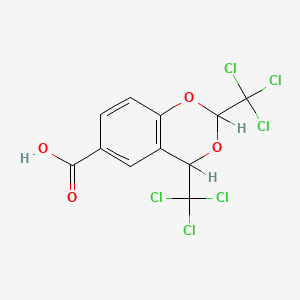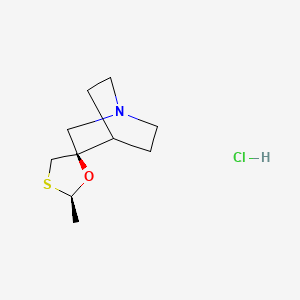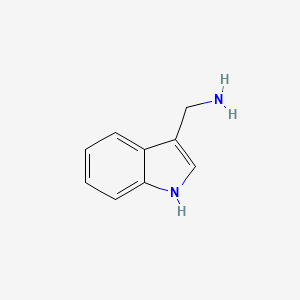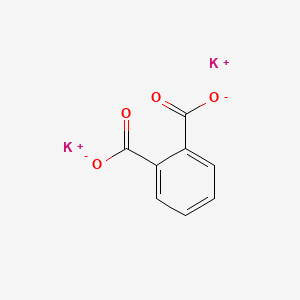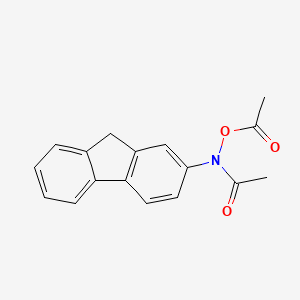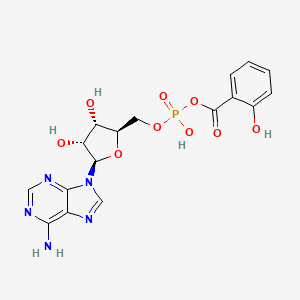
2-hydroxybenzoyl-AMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxybenzoyl-AMP is an acyclic mixed acid anhydride that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of 2-hydroxybenzoic acid. It is an acyclic mixed acid anhydride and a purine ribonucleoside 5'-monophosphate. It derives from a salicylic acid and an adenosine 5'-monophosphate. It is a conjugate acid of a 2-hydroxybenzoyl-AMP(1-).
Applications De Recherche Scientifique
Metabolic Pathways in Microorganisms
Research has shown that 2-hydroxybenzoyl-AMP plays a role in the metabolic pathways of certain microorganisms. In a denitrifying bacterium, the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) involves the formation of benzoyl-CoA from 2-hydroxybenzoate via benzoate or benzoyl-CoA. This process suggests the degradation of salicylic acid by new enzymes, 2-hydroxybenzoate-CoA ligase (AMP-forming) and 2-hydroxybenzoyl-CoA reductase (dehydroxylating), implicating 2-hydroxybenzoyl-AMP in this pathway (Bonting & Fuchs, 1996).
Potential in Water Decontamination
Studies on the degradation of organic contaminants using advanced oxidation processes (AOPs), specifically UV/persulfate (PS)/Fe2+, have indicated that 2-hydroxybenzoyl-AMP may be involved. The study demonstrated varying reactivity of organic compounds towards UV/PS/Fe2+ processes in the presence and absence of halides, providing insights for water decontamination applications (Luca et al., 2017).
Role in Enterobactin Biosynthesis
2-hydroxybenzoyl-AMP is involved in the biosynthesis of the siderophore enterobactin, a process occurring in Escherichia coli. The enzyme 2,3-dihydroxybenzoate-AMP ligase (2,3DHB-AMP ligase) activates 2,3-dihydroxybenzoic acid in the biosynthesis of enterobactin. This finding highlights the enzyme's role in the microbial iron acquisition process (Rusnak, Faraci & Walsh, 1989).
Implications in Cancer Therapeutics
Recent research has developed activatable nanozyme-mediated nanoreactors involving 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) loaded ABTS@MIL-100/poly(vinylpyrrolidine) (AMP) for imaging-guided combined tumor therapy. These nanoreactors are activated by the tumor microenvironment and are significant for accurate and noninvasive cancer diagnostics and therapy (Liu et al., 2019).
Activation of Aromatic Acids in Denitrifying Bacteria
The activation of aromatic acids, including 2-aminobenzoate, in a denitrifying Pseudomonas strain, is another area where 2-hydroxybenzoyl-AMP is relevant. This process involves the activation of aromatic acids, like 2-aminobenzoate, by a benzoyl CoA synthetase activity (AMP forming), suggesting the role of 2-hydroxybenzoyl-AMP in this microbial metabolic pathway (Ziegler, Buder, Winter & Fuchs, 2004).
Propriétés
Nom du produit |
2-hydroxybenzoyl-AMP |
|---|---|
Formule moléculaire |
C17H18N5O9P |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-hydroxybenzoate |
InChI |
InChI=1S/C17H18N5O9P/c18-14-11-15(20-6-19-14)22(7-21-11)16-13(25)12(24)10(30-16)5-29-32(27,28)31-17(26)8-3-1-2-4-9(8)23/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,27,28)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 |
Clé InChI |
AESBJQJIAHTCHE-XNIJJKJLSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



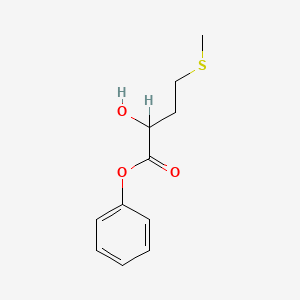
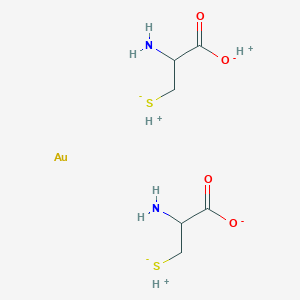
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B1202012.png)
